molecular formula C37H74O4 B14489601 Decyl 2,3-bis(dodecyloxy)propanoate CAS No. 64735-63-3

Decyl 2,3-bis(dodecyloxy)propanoate

Cat. No.: B14489601
CAS No.: 64735-63-3
M. Wt: 583.0 g/mol
InChI Key: XCQGLCQOYGJRHZ-UHFFFAOYSA-N
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Description

Decyl 2,3-bis(dodecyloxy)propanoate is an ester compound characterized by its unique structure, which includes a decyl group and two dodecyloxy groups attached to a propanoate backbone. Esters like this one are known for their pleasant odors and are often used in various industrial applications, including as solvents, plasticizers, and in the formulation of fragrances and flavors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl 2,3-bis(dodecyloxy)propanoate can be synthesized through the esterification of decanol with 2,3-bis(dodecyloxy)propanoic acid. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:

Decanol+2,3-bis(dodecyloxy)propanoic acidH2SO4Decyl 2,3-bis(dodecyloxy)propanoate+H2O\text{Decanol} + \text{2,3-bis(dodecyloxy)propanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Decanol+2,3-bis(dodecyloxy)propanoic acidH2​SO4​​Decyl 2,3-bis(dodecyloxy)propanoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The product is then purified through distillation and crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Decyl 2,3-bis(dodecyloxy)propanoate, like other esters, can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Methanol or ethanol with an acid or base catalyst.

Major Products

    Hydrolysis: Decanol and 2,3-bis(dodecyloxy)propanoic acid.

    Reduction: Decanol and 2,3-bis(dodecyloxy)propanol.

    Transesterification: New ester and alcohol.

Mechanism of Action

The mechanism of action of Decyl 2,3-bis(dodecyloxy)propanoate involves its interaction with cellular membranes, where it can alter membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and enzyme activity . The compound may also target specific molecular pathways involved in inflammation and microbial growth .

Properties

CAS No.

64735-63-3

Molecular Formula

C37H74O4

Molecular Weight

583.0 g/mol

IUPAC Name

decyl 2,3-didodecoxypropanoate

InChI

InChI=1S/C37H74O4/c1-4-7-10-13-16-19-21-23-26-29-32-39-35-36(37(38)41-34-31-28-24-18-15-12-9-6-3)40-33-30-27-25-22-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3

InChI Key

XCQGLCQOYGJRHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

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